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Compound of Interest

Compound Name: Tetrahexylammonium bromide

Cat. No.: B1211116

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for tetrahexylammonium bromide. It is intended
for researchers, scientists, and professionals in drug development who utilize this quaternary
ammonium salt in their work. This document presents quantitative data in structured tables,
details the experimental protocols for data acquisition, and includes a logical workflow diagram
for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the expected *H NMR, 13C NMR, and IR spectroscopic data
for tetrahexylammonium bromide.

The 'H NMR spectrum of tetrahexylammonium bromide is characterized by signals
corresponding to the protons of the four equivalent hexyl chains attached to the central
nitrogen atom. Due to the electronegativity of the quaternary ammonium group, the protons
closer to the nitrogen are deshielded and appear at a higher chemical shift (further downfield).

Table 1: Predicted *H NMR Spectroscopic Data for Tetrahexylammonium Bromide
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Assignment Chemical Shift (5, o .
. Multiplicity Integration

(Carbon Position) ppm)
N-CH2-(CH2)a-CHs () ~3.2-3.4 Triplet (t) 8H
N-CH2-CHz-(CHz2)s- )

~16-1.8 Multiplet (m) 8H
CHs (B)
N-(CHz2)2-CH2-CHz2- )

~12-14 Multiplet (m) 8H
CH2-CHs (y)
N-(CHz)3-CH2-CH2- ]

~12-14 Multiplet (m) 8H
CHs (d)
N-(CHz2)a-CH2-CHz () ~1.2-1.4 Multiplet (m) 8H
N-(CH2)s-CHs (Q) ~0.9 Triplet (t) 12H

Note: Data are estimated based on typical values for alkylammonium salts. The exact chemical
shifts can vary depending on the solvent and concentration.

The 13C NMR spectrum provides information on the carbon framework of the molecule. Similar
to the H NMR spectrum, the carbon atom directly bonded to the nitrogen (a-carbon) is the
most deshielded.

Table 2: Predicted 3C NMR Spectroscopic Data for Tetrahexylammonium Bromide

Assignment (Carbon Position) Chemical Shift (o, ppm)
N-CHa2-(CHz)s-CHs (a) ~58-60
N-CH2-CH2-(CH2)3-CHs (B) ~25-27
N-(CHz)2-CH2-CH2-CH2-CHs (y) ~31-33
N-(CHz)3-CH2-CH2-CHs (3) ~22-24
N-(CHz)4-CH2-CHs (g) ~21-23
N-(CHz)s-CHs (Q) ~13-15
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Note: Data are estimated based on typical values for alkylammonium salts in CDCls.[1] The
exact chemical shifts can vary depending on the solvent and concentration.

The IR spectrum of tetrahexylammonium bromide is dominated by absorptions
corresponding to the vibrations of the C-H and C-N bonds within the alkyl chains.

Table 3: Key IR Absorption Bands for Tetrahexylammonium Bromide

Wavenumber (cm~—?) Intensity Vibrational Mode

~ 2955 - 2930 Strong C-H Asymmetric Stretch (CHs)

2025 - 2855 Strong C-H Asymmetric & Symmetric
Stretch (CH2)

~ 2870 - 2860 Medium C-H Symmetric Stretch (CHs)

~ 1465 Medium C-H Scissoring/Bending (CHz)

~ 1380 Medium-Weak C-H Symmetric Bending (CHs)

~970-910 Medium-Weak C-N Stretch

Note: Data are based on typical values for long-chain alkylammonium salts. Spectra are often
acquired using a KBr pellet technique.[2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To obtain high-resolution *H and 13C NMR spectra of tetrahexylammonium
bromide.

Materials:
o Tetrahexylammonium bromide sample
o Deuterated solvent (e.g., Chloroform-d, CDCIs)

e NMR tube (5 mm diameter)
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o Pipettes

e Vortex mixer (optional)

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of tetrahexylammonium
bromide for *H NMR (20-50 mg for 13C NMR) and place it in a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCIs) to

the vial. If necessary, gently vortex the sample to ensure complete dissolution.

Transfer: Using a pipette, carefully transfer the solution into a clean NMR tube. The final
solution height in the tube should be approximately 4-5 cm.

Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done
manually or automatically.

o Tune and match the probe for the nucleus being observed (*H or 13C).

o Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width,
acquisition time, and relaxation delay). For 3C NMR, proton decoupling is typically used.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction to obtain the final spectrum. Chemical
shifts are typically referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Objective: To obtain a transmission IR spectrum of solid tetrahexylammonium bromide.

Materials:
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Tetrahexylammonium bromide sample

Spectroscopic grade potassium bromide (KBr), thoroughly dried
Agate mortar and pestle

Pellet press and die set

FTIR spectrometer

Procedure:

Drying: Ensure the KBr powder is completely dry by heating it in an oven (e.g., at 110°C for
several hours) and storing it in a desiccator. Moisture will cause significant interference in the
spectrum.

Sample Grinding: Place 1-2 mg of the tetrahexylammonium bromide sample into a clean
agate mortar and grind it to a very fine powder.

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Grind the
sample and KBr together until the mixture is homogeneous and has a consistent, fine
texture.

Pellet Formation:
o Transfer a portion of the mixture into the pellet die.
o Place the die into a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or
translucent pellet.

Data Acquisition:
o Place the KBr pellet into the sample holder of the FTIR spectrometer.

o Collect a background spectrum of the empty sample compartment to account for
atmospheric CO2 and water vapor.
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o Collect the sample spectrum. The instrument will automatically ratio the sample spectrum
against the background to generate the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
tetrahexylammonium bromide.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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